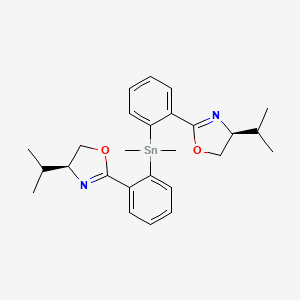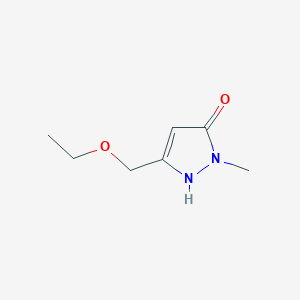![molecular formula C36H24NOP B12889656 9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B12889656.png)
9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole is a complex organic compound that combines the structural features of dibenzofuran and carbazole with a diphenylphosphino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, where dibenzofuran derivatives are coupled with carbazole derivatives in the presence of a diphenylphosphino ligand. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups into the aromatic rings .
科学的研究の応用
9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transporting properties.
Materials Science: It is employed in the synthesis of advanced materials with unique optical and electronic properties.
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly in targeting specific molecular pathways.
作用機序
The mechanism of action of 9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole involves its interaction with molecular targets through its phosphine and aromatic groups. The diphenylphosphino group can coordinate with metal centers, making it useful in catalysis. The aromatic rings facilitate π-π interactions, which are crucial in organic electronics and materials science .
類似化合物との比較
Similar Compounds
Dibenzofuran: Shares the dibenzofuran core but lacks the carbazole and diphenylphosphino groups.
Carbazole: Contains the carbazole structure but does not have the dibenzofuran and diphenylphosphino groups.
Diphenylphosphine Oxide: Contains the diphenylphosphino group but lacks the dibenzofuran and carbazole structures.
Uniqueness
9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole is unique due to its combination of structural features from dibenzofuran, carbazole, and diphenylphosphino groups. This unique structure imparts distinct electronic and chemical properties, making it valuable in various advanced applications .
特性
分子式 |
C36H24NOP |
|---|---|
分子量 |
517.6 g/mol |
IUPAC名 |
(8-carbazol-9-yldibenzofuran-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C36H24NOP/c1-3-11-26(12-4-1)39(27-13-5-2-6-14-27)28-20-22-36-32(24-28)31-23-25(19-21-35(31)38-36)37-33-17-9-7-15-29(33)30-16-8-10-18-34(30)37/h1-24H |
InChIキー |
REFVJEJOKUQSME-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=C(C=C3)OC5=C4C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



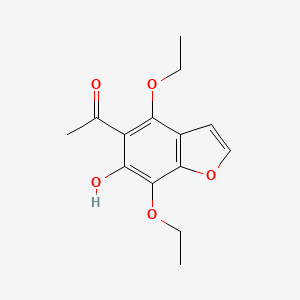
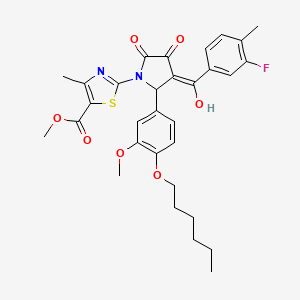
![2-(Chloromethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12889582.png)

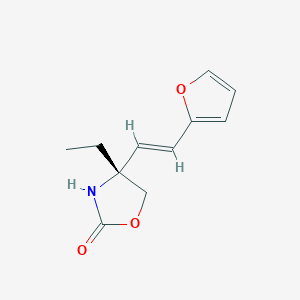

![3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889615.png)
![N-(1,4-dioxan-2-ylmethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B12889623.png)
![4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12889631.png)
